molecular formula C22H25NO2 B4158138 1-[3-(2-Butan-2-ylphenoxy)propyl]indole-3-carbaldehyde

1-[3-(2-Butan-2-ylphenoxy)propyl]indole-3-carbaldehyde

Cat. No.: B4158138
M. Wt: 335.4 g/mol
InChI Key: BQFDTFJOQYWINF-UHFFFAOYSA-N
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Description

1-[3-(2-Butan-2-ylphenoxy)propyl]indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a sec-butylphenoxypropyl group, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Butan-2-ylphenoxy)propyl]indole-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Attachment of the sec-Butylphenoxypropyl Group: This step involves the reaction of the indole core with a suitable sec-butylphenoxypropyl halide under basic conditions to form the desired product.

    Introduction of the Carbaldehyde Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Butan-2-ylphenoxy)propyl]indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: 1-[3-(2-sec-butylphenoxy)propyl]-1H-indole-3-carboxylic acid

    Reduction: 1-[3-(2-sec-butylphenoxy)propyl]-1H-indole-3-methanol

    Substitution: Various substituted indole derivatives depending on the electrophile used

Scientific Research Applications

1-[3-(2-Butan-2-ylphenoxy)propyl]indole-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2-Butan-2-ylphenoxy)propyl]indole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which may contribute to its biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-Butan-2-ylphenoxy)propyl]indole-3-carbaldehyde is unique due to its combination of an indole core with a sec-butylphenoxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-(2-butan-2-ylphenoxy)propyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-3-17(2)19-9-5-7-12-22(19)25-14-8-13-23-15-18(16-24)20-10-4-6-11-21(20)23/h4-7,9-12,15-17H,3,8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFDTFJOQYWINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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